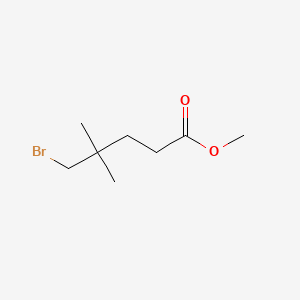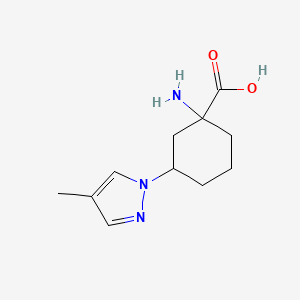![molecular formula C14H24BrNO3 B13488846 Tert-butyl 2-(bromomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13488846.png)
Tert-butyl 2-(bromomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(bromomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(bromomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps. One common method includes the formation of the spirocyclic core followed by the introduction of the bromomethyl group. The reaction conditions often require the use of strong bases and specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromomethyl group in tert-butyl 2-(bromomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is highly reactive and can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, particularly involving the oxa and aza groups within the spirocyclic structure.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide in solvents like dimethylformamide or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, and ethers.
Oxidation Products: Oxidized derivatives of the spirocyclic structure.
Hydrolysis Products: Carboxylic acids and alcohols.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules due to its reactive bromomethyl group.
Biology and Medicine:
Drug Development: Investigated for potential use in drug development due to its ability to interact with biological targets.
Biological Probes: Used in the design of biological probes for studying enzyme activity and protein interactions.
Industry:
Material Science:
Agriculture: Investigated for use in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(bromomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is largely dependent on its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The spirocyclic structure may also influence the compound’s ability to interact with enzymes and receptors, affecting various biological pathways.
Comparación Con Compuestos Similares
- Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate
- Tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride
Comparison:
- Reactivity: The presence of different halogen groups (bromine vs. iodine) can significantly affect the reactivity and types of reactions the compound can undergo.
- Biological Activity: Variations in the functional groups can lead to differences in biological activity and potential applications in drug development.
- Structural Differences: The specific arrangement of atoms within the spirocyclic structure can influence the compound’s physical and chemical properties, making each compound unique in its own right.
Propiedades
Fórmula molecular |
C14H24BrNO3 |
|---|---|
Peso molecular |
334.25 g/mol |
Nombre IUPAC |
tert-butyl 2-(bromomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C14H24BrNO3/c1-13(2,3)19-12(17)16-8-6-14(7-9-16)5-4-11(10-15)18-14/h11H,4-10H2,1-3H3 |
Clave InChI |
IMKBTWIBJLMFLD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(CCC(O2)CBr)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(2-aminoethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B13488763.png)





![N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-1-sulfonamide hydrochloride](/img/structure/B13488801.png)


![3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid](/img/structure/B13488833.png)
![6-Oxospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13488837.png)

![[(2S)-morpholin-2-yl]methanesulfonamide hydrochloride](/img/structure/B13488853.png)

